Atromentin
Overview
Description
Atromentin is a natural chemical compound found in Agaricomycetes fungi in the orders Agaricales and Thelephorales . It can also be prepared by laboratory synthesis . Chemically, it is a polyphenol and a benzoquinone .
Synthesis Analysis
The structure of this compound was established by a total synthesis based on double Suzuki-Miyaura coupling and by a single-crystal X-ray analysis of the synthetic sample . A similar strategy including ceric ammonium nitrate (CAN) oxidation was applied to prepare 2-O-methoxythis compound .Molecular Structure Analysis
This compound is a polyphenol and a benzoquinone . It is a pentasubstituted pyrrole formed by two contrasting moieties with an achiral heterocyclic core unit and a 3,5-dihydroxypentanoyl side chain .Chemical Reactions Analysis
Cross-chemistry occurs on quinone core structures in aspergilli from section Nigri . Cross-chemistry produces novel metabolites such as atrofuranic acid .Physical and Chemical Properties Analysis
This compound has a molar mass of 324.288 g·mol −1 . It is a polyphenol and a benzoquinone .Scientific Research Applications
Computational and Experimental Identification of Biological Targets
Atromentin, a fungal secondary metabolite, has been identified to potentially interact with estrogen receptors and 17-β-hydroxysteroid dehydrogenase. A combined in silico and in vitro approach confirmed weak estrogenic activity and suggested potential endocrine disruptive effects due to the inhibition of 17-β-hydroxysteroid dehydrogenase (Dellafiora et al., 2019).
Enzymatic Synthesis and Genetic Aspects
The this compound synthetase AtrA from Tapinella panuoides was biochemically characterized, elucidating its role in converting 4-hydroxyphenylpyruvic acid into this compound. This enzyme expands the shikimic acid pathway, leading to the formation of various pharmaceutically relevant compounds. The genes responsible for this pathway, atrA and atrD, are clustered within one genetic locus (Schneider et al., 2008).
Gene Cluster Conservation and Evolution
The this compound synthetase gene cluster plays a key role in catalyzing the precursor pigment this compound, which leads to the production of various pigments in Basidiomycota. The evolutionary path of the NPS gene, responsible for this compound synthesis, aligns with the evolution of mushrooms, suggesting its origin in Agaricomycetes. The study also identified a putative TATA box in the NPS gene, indicating transcriptional control (Tauber & Hintze, 2020).
Apoptotic Effects in Human Leukemia Cells
This compound has been found to induce apoptosis in human leukemia U937 cells. It triggers caspase-3 processing and DNA fragmentation in a dose-dependent manner, suggesting its potential as an agent for leukemia treatment (Kim & Lee, 2009).
Chemical Synthesis of this compound and Derivatives
The total synthesis of this compound and its O-alkylated natural products was achieved through methods including double Suzuki-Miyaura coupling. This synthesis provides insight into the structural aspects of this compound and its derivatives (Ye et al., 2010).
Role in Pigment Formation and Ecosystem Maintenance
Paxillus involutus, a symbiotic fungus, produces pigments like involutin, derived from this compound, which are hypothesized to assist in the oxidative degradation of lignocellulose. This compound synthesis involves tridomain synthetases, highlighting its ecological significance (Braesel et al., 2015).
Mechanism of Action
Atromentin possesses in vitro antibacterial activity, inhibiting the enzyme enoyl-acyl carrier protein reductase (essential for the biosynthesis of fatty acids) in the bacteria Streptococcus pneumoniae . It has been shown to be a smooth muscle stimulant and also induces apoptosis in isolated human leukemia U937 cells .
Future Directions
Atromentin is the precursor to various other pigments, including the pulvinic acids such as variegatic acid, xerocomic acid, homoxerocomic acid, isoxerocomic acid, atromentic acid, variegatorubin, xerocomorubin, and other modified derivatives . The main pulvinic acid type pigments were found secreted during co-incubation with bacteria . This suggests potential future directions in the study of this compound and its derivatives.
Properties
IUPAC Name |
2,5-dihydroxy-3,6-bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O6/c19-11-5-1-9(2-6-11)13-15(21)17(23)14(18(24)16(13)22)10-3-7-12(20)8-4-10/h1-8,19-21,24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQQKMGWCJGUCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C(=C(C2=O)O)C3=CC=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199863 | |
Record name | Atromentin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519-67-5 | |
Record name | 2,5-Dihydroxy-3,6-bis(4-hydroxyphenyl)-2,5-cyclohexadiene-1,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Atromentin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atromentin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187730 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Atromentin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ATROMENTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59557692U6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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